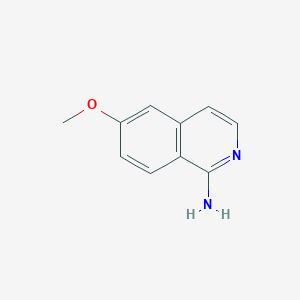
6-Methoxyisoquinolin-1-amine
Übersicht
Beschreibung
6-Methoxyisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 6-Methoxyisoquinolin-1-amine involves a reaction with copper (I) oxide and ammonia in ethylene glycol at 120°C for 72 hours .Molecular Structure Analysis
The InChI code for 6-Methoxyisoquinolin-1-amine is 1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
6-Methoxyisoquinolin-1-amine has a boiling point of 362.1±27.0°C at 760 mmHg . It is recommended to be stored in a tightly closed container, in a cool and dry place .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects : 6-Methoxyisoquinolin-1-amine and its derivatives have been studied for their effects on blood pressure, respiration, and smooth muscle. These compounds are known to influence pressor and depressor activity, with variations in chemical structure impacting their physiological actions significantly (Fassett & Hjort, 1938).
Chemical Reactions and Synthesis : Research has explored the synthesis of various isoquinolines, including 6-Methoxyisoquinolin-1-amine, and their reactions with other compounds. These studies also delve into the transmission of effects through the heteroring and the changes in electrophilicity upon chelate formation (Tsizin & Lopatin, 1977).
Anticancer Applications : Some derivatives of 6-Methoxyisoquinolin-1-amine have been identified as potential anticancer agents, demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models (Sirisoma et al., 2009).
Biomedical Analysis : 6-Methoxyisoquinolin-1-amine derivatives have been used as fluorescent labeling reagents in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, making them useful in various analytical applications (Hirano et al., 2004).
Fluorescence Derivatization in Liquid Chromatography : Derivatives of 6-Methoxyisoquinolin-1-amine have been used as sensitive fluorescence derivatization reagents for primary amines in liquid chromatography. This allows for the sensitive detection and quantification of amines in various samples (Yoshida et al., 1993).
Antiplasmodial Activity : Compounds derived from 6-Methoxyquinolin-8-amine, a close relative of 6-Methoxyisoquinolin-1-amine, have been studied for their antiplasmodial activity, demonstrating potential in the treatment of diseases like malaria (Hochegger et al., 2021).
In Vitro Antitumor Activity : Functionalized derivatives containing 6-Methoxyquinolin-4-yl groups have shown significant in vitro antitumor activity against various human cancer cell lines, highlighting the potential of these compounds in cancer research (Károlyi et al., 2012).
Antimicrobial Activities : New derivatives of 6-Methoxyisoquinolin-1-amine have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic bacterial and fungal strains (Thomas, Adhikari & Shetty, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxyisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHNYLVFPAMYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573837 | |
| Record name | 6-Methoxyisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyisoquinolin-1-amine | |
CAS RN |
266690-48-6 | |
| Record name | 6-Methoxyisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

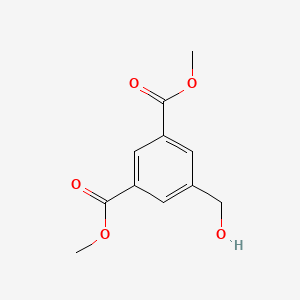
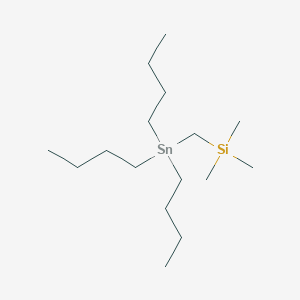

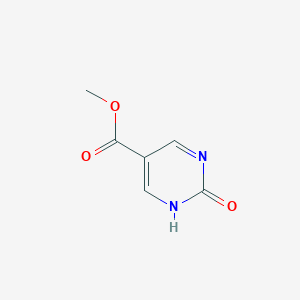
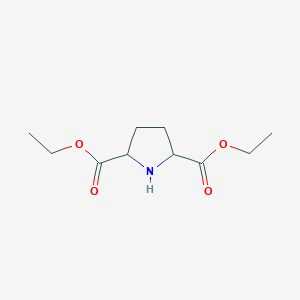
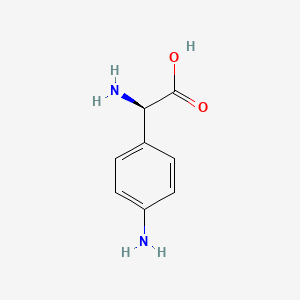
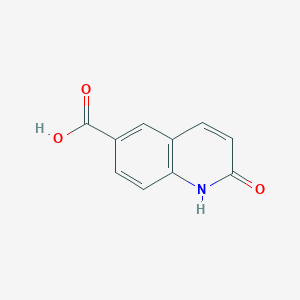
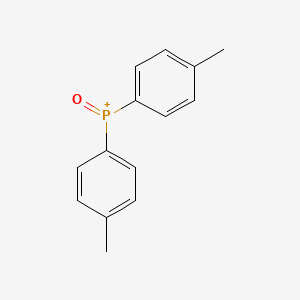
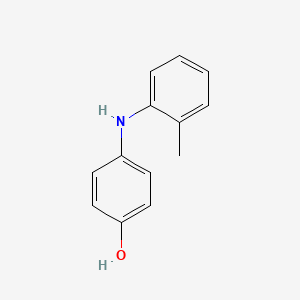
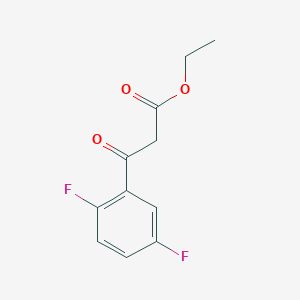
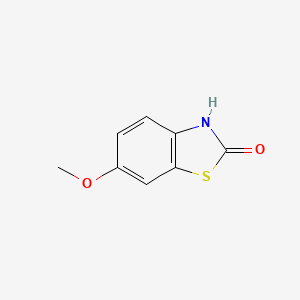
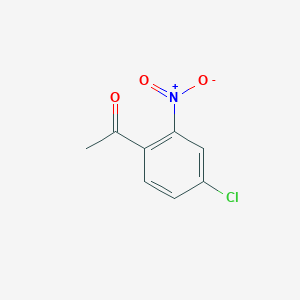
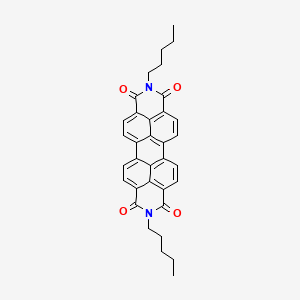
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)